

Mass Spectrometry Fragmentation Guide: 4'-Chloro-3-(4-methylphenyl)propiophenone

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Compound of Interest

Compound Name: 4'-Chloro-3-(4-methylphenyl)propiophenone

CAS No.: 117825-87-3

Cat. No.: B047313

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Executive Summary & Identification Metrics

Compound: **4'-Chloro-3-(4-methylphenyl)propiophenone** CAS Registry Number: (Analogous search required for specific salt forms; typically referenced by IUPAC: 1-(4-chlorophenyl)-3-(4-methylphenyl)propan-1-one) Molecular Formula: $C_{16}H_{15}ClO$ Exact Mass: 272.0811 (^{35}Cl)

This guide addresses the critical analytical challenge of distinguishing **4'-Chloro-3-(4-methylphenyl)propiophenone** (Target) from its positional isomers, particularly the "reverse-ring" analog 4'-Methyl-3-(4-chlorophenyl)propiophenone. While both share an identical molecular weight (272.77 g/mol) and retention characteristics, their fragmentation fingerprints are distinct and predictable.

Quick Reference: Diagnostic Ions

Ionization Mode	Precursor (m/z)	Primary Diagnostic Fragment (Base Peak)	Secondary Fragment	Structural Origin
EI (70 eV)	272 [M] ⁺	139 (³⁵ Cl) / 141 (³⁷ Cl)	111, 105	4-Chlorobenzoyl cation (α -cleavage)
ESI (+)	273 [M+H] ⁺	139	133	Acylium ion formation

Structural Analysis & Fragmentation Logic

To interpret the mass spectrum accurately, one must deconstruct the molecule into its three functional zones. This structural logic dictates the bond lability and resulting fragments.

- Zone A (The Reporter): The 4-Chlorobenzoyl group. This moiety drives the formation of the stable acylium ion, the most dominant feature in the spectrum.
- Zone B (The Linker): The ethyl chain (-CH₂-CH₂-). This saturated bridge prevents conjugation between the rings, making the -carbonyl bond the weakest point.
- Zone C (The Distal Group): The 4-Methylphenyl (p-tolyl) group. This acts as a neutral loss or a secondary carbocation source.

Electron Impact (EI) Fragmentation Pathways

In Electron Impact ionization (70 eV), the molecular ion [M]⁺ is formed but is energetically unstable. The fragmentation is dominated by

-cleavage adjacent to the carbonyl group.^{[1][2]} Unlike butyrophenones, the McLafferty rearrangement is suppressed because the

-carbon is part of an aromatic ring (sp² hybridized) and lacks the necessary abstractable hydrogen for the 6-membered transition state.

Mechanism 1: α -Cleavage (Major Pathway)

The radical cation localizes on the carbonyl oxygen. Homolytic cleavage occurs at the C(carbonyl)-C() bond.

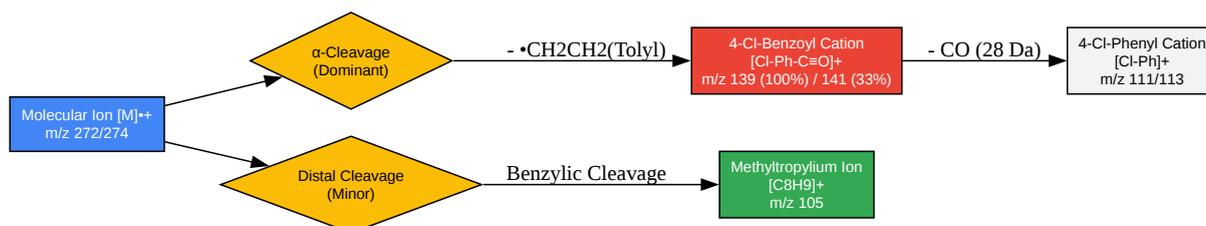
- Fragment A: 4-Chlorobenzoyl cation (Acylium ion). m/z 139 (100%) and m/z 141 (~33%).
- Neutral Loss: 4-Methylphenethyl radical.

Mechanism 2: Benzylic/Tropylium Formation (Minor Pathway)

Secondary fragmentation or direct cleavage at the benzylic position of the distal ring.

- Fragment B: 4-Methylbenzyl cation, which rearranges to the methyltropylium ion. m/z 105.

Visualization of EI Pathways



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Caption: EI fragmentation tree showing the dominance of the acylium ion (m/z 139) via α -cleavage.

ESI-MS/MS Fragmentation (Collision Induced Dissociation)

In LC-MS workflows using Electrospray Ionization (ESI), the molecule forms a protonated pseudomolecular ion $[M+H]^+$ at m/z 273.

CID Pathway

Upon collision-induced dissociation (CID), the protonated ketone undergoes inductive cleavage. The positive charge is retained on the fragment with the higher proton affinity or better charge stabilization.

- Precursor: m/z 273.
- Primary Product: Cleavage of the C(carbonyl)-C() bond yields the 4-chlorobenzoyl cation (m/z 139).
- Secondary Product: In some conditions, charge retention on the distal alkyl-aryl group may yield the [4-methylphenethyl] $^+$ cation (m/z 133), though this is less favored than the resonance-stabilized acylium ion.

Comparative Differentiation Guide

This is the most critical section for drug development professionals. You must distinguish the target compound from its "Reverse-Ring" isomer.

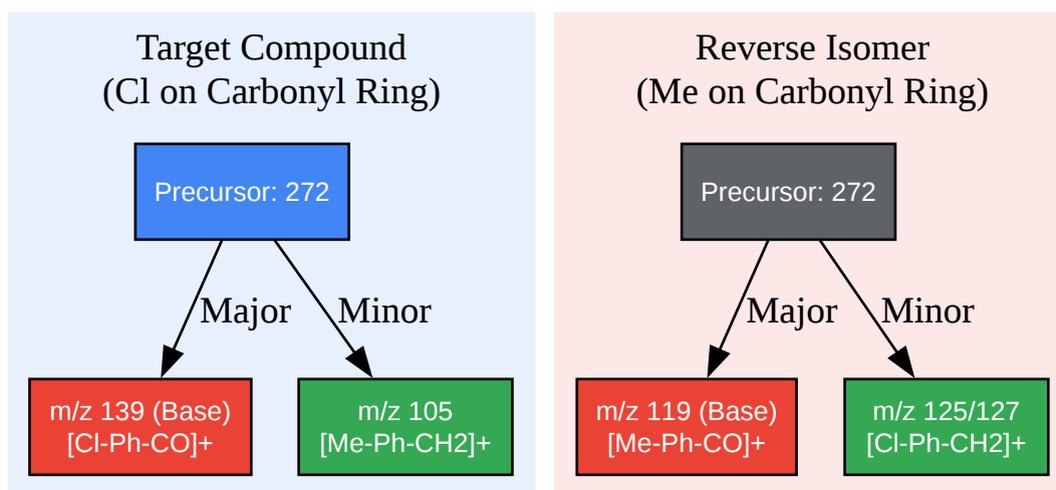
Scenario: You have a peak at MW 272. Is it **4'-Chloro-3-(4-methylphenyl)propiofenone** (Target) or 4'-Methyl-3-(4-chlorophenyl)propiofenone (Isomer)?

The "Flip-Flop" Rule

The substituents on the benzoyl ring (next to carbonyl) determine the base peak.

Feature	Target Compound	Reverse Isomer
Structure	1-(4-Cl-Ph)-3-(4-Me-Ph)-propanone	1-(4-Me-Ph)-3-(4-Cl-Ph)-propanone
Base Peak (EI)	m/z 139 (Cl-Benzoyl)	m/z 119 (Me-Benzoyl)
Isotope Pattern	Base peak has 3:1 (³⁵ Cl: ³⁷ Cl)	Base peak has no Cl pattern
Distal Fragment	m/z 105 (Me-Tropylium)	m/z 125/127 (Cl-Tropylium)
Conclusion	Chlorine is on the Carbonyl side	Chlorine is on the Alkyl side

Visualization of Isomer Differentiation



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Caption: Comparative fragmentation logic distinguishing the target from its regioisomer based on Acylium ion mass.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure data integrity, follow this standardized protocol.

A. Sample Preparation

- Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).
- Working Solution: Dilute to 10 µg/mL in Methanol (for direct infusion ESI) or Ethyl Acetate (for GC-MS).

B. GC-MS Parameters (EI)

- Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
- Inlet Temp: 250°C.
- Source Temp: 230°C.
- Ionization: Electron Impact, 70 eV.
- Scan Range: m/z 50–350.
- Validation Check: Verify the presence of the m/z 139/141 doublet. If m/z 119 is the base peak, the sample is the wrong isomer.

C. LC-MS/MS Parameters (ESI)

- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Mode: Positive Ion (+).
- Capillary Voltage: 3.5 kV.
- Collision Energy (CE): Ramp 10–40 eV.
- Transition Monitoring (MRM):
 - Quantifier: 273 → 139 (Acylium).
 - Qualifier: 273 → 111 (Phenyl cation, high CE).

References

- McLafferty, F. W., & Turecek, F. (1993).^[3] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage and acylium ion stability).
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Mechanisms of benzylic cleavage).

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